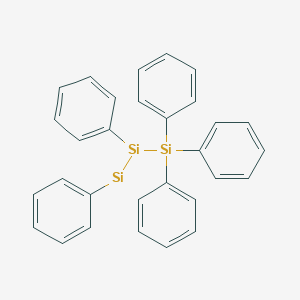
Methyl 4-oxo-4-(propylamino)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxo-4-(propylamino)but-2-enoate is a chemical compound with the molecular formula C8H13NO3 It is a derivative of crotonic acid and features an α,β-unsaturated ketone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-4-(propylamino)but-2-enoate typically involves the reaction of crotonic acid derivatives with appropriate amines. One common method is the condensation of methyl acetoacetate with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, reaction optimization, and purification of the final product. Techniques such as distillation, crystallization, and chromatography are often employed to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-oxo-4-(propylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-oxo-4-(propylamino)but-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of methyl 4-oxo-4-(propylamino)but-2-enoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by forming covalent adducts with active site residues. The α,β-unsaturated ketone structure allows it to participate in Michael addition reactions, leading to the formation of stable complexes with nucleophilic sites on proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-oxo-4-phenylbut-2-enoate: Similar structure but with a phenyl group instead of a propylamino group.
Methyl 4-oxo-4-(methylamino)but-2-enoate: Similar structure but with a methylamino group instead of a propylamino group.
Methyl 4-oxo-4-(ethylamino)but-2-enoate: Similar structure but with an ethylamino group instead of a propylamino group.
Uniqueness
Methyl 4-oxo-4-(propylamino)but-2-enoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The propylamino group may confer distinct steric and electronic properties compared to other similar compounds, potentially leading to different biological activities and applications.
Propriétés
Numéro CAS |
189129-23-5 |
|---|---|
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
methyl 4-oxo-4-(propylamino)but-2-enoate |
InChI |
InChI=1S/C8H13NO3/c1-3-6-9-7(10)4-5-8(11)12-2/h4-5H,3,6H2,1-2H3,(H,9,10) |
Clé InChI |
OLVIWOSSWCLGRW-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


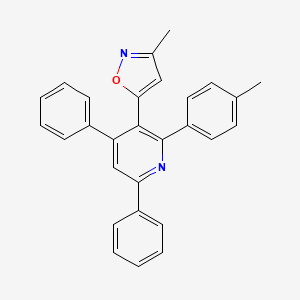
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)


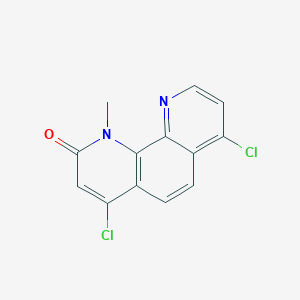
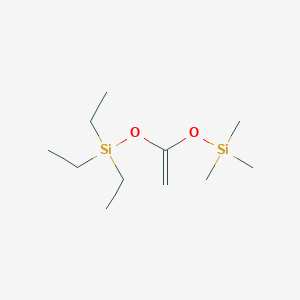
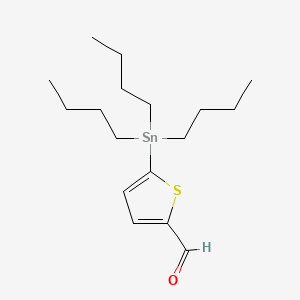
![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)
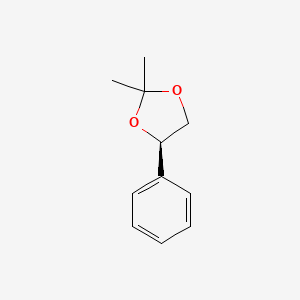
![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)

